molecular formula C21H19N3O2S B2594963 N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 868972-59-2

N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2594963
CAS No.: 868972-59-2
M. Wt: 377.46
InChI Key: YELMSASLBYTVGS-UHFFFAOYSA-N
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Description

N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide is a synthetic chemical reagent designed for research applications, integrating the imidazo[1,2-a]pyridine and sulfonamide pharmacophores. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a "drug preconception" due to its wide range of pharmacological activities . This scaffold is found in several marketed drugs and investigational compounds, with notable applications as anticancer, antimicrobial, and antitubercular agents . The sulfonamide functional group significantly enhances the molecular properties, contributing to the compound's potential to modulate biological targets . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase effects, and are commonly used as antibacterial agents . Compounds featuring the imidazo[1,2-a]pyridine core linked to a sulfonamide group have been specifically investigated as modulators of biological targets such as the TRPM8 ion channel, which is implicated in pain and neuropathic disorders . Researchers can utilize this chemical probe to explore novel therapeutic pathways, study enzyme inhibition mechanisms, or develop structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is provided as a high-purity solid for research purposes. For Research Use Only (RUO). Not for human or veterinary use.

Properties

IUPAC Name

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-16-6-5-13-24-15-19(23-21(16)24)14-22-27(25,26)20-11-9-18(10-12-20)17-7-3-2-4-8-17/h2-13,15,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELMSASLBYTVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through cyclization reactions involving 2-aminopyridine and aldehydes under acidic conditions . The methyl group is introduced via alkylation reactions using methyl iodide or similar reagents.

The biphenyl sulfonamide part is synthesized separately, often starting from biphenyl compounds that undergo sulfonation using reagents like chlorosulfonic acid. The final step involves coupling the imidazo[1,2-a]pyridine derivative with the biphenyl sulfonamide through nucleophilic substitution reactions, typically using bases like sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors to maintain consistent reaction conditions, and employing purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Research has indicated that compounds similar to N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide exhibit various biological activities including anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Activity

Studies have shown that sulfonamide derivatives can inhibit the growth of cancer cells. For instance, Mannich bases derived from similar structures have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The cytotoxicity of these compounds is often attributed to their ability to induce apoptosis in malignant cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7< 5
Mannich Base AHepG2< 10
Mannich Base BSK-LU-1< 8

Diabetes and Metabolic Disorders

Recent studies have suggested that compounds like this compound may play a role in managing metabolic disorders such as type 2 diabetes mellitus. The mechanism involves modulation of insulin signaling pathways and reduction of serum RBP4 levels in animal models.

Antimicrobial Properties

Research indicates that sulfonamide compounds possess antimicrobial properties, making them candidates for treating bacterial infections. Their mechanism often involves inhibition of bacterial folic acid synthesis.

Case Studies and Research Findings

Several studies have documented the efficacy of sulfonamide derivatives in preclinical models:

  • A study published in Medicinal Chemistry highlighted the design and synthesis of novel sulfonamide derivatives that showed potent activity against resistant strains of bacteria.
  • Another investigation emphasized the anti-inflammatory effects of these compounds in murine models of inflammation, demonstrating reduced cytokine production.

Mechanism of Action

The mechanism of action of N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The imidazo[1,2-a]pyridine moiety is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation, apoptosis, and immune response .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: Compounds like zolpidem and alpidem, which are used as sedatives and anxiolytics.

    Biphenyl sulfonamides: Compounds such as celecoxib, a nonsteroidal anti-inflammatory drug.

Uniqueness

N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide is unique due to its combined structural features, which allow it to interact with a broader range of biological targets compared to simpler imidazo[1,2-a]pyridine or biphenyl sulfonamide derivatives. This dual functionality enhances its potential as a versatile therapeutic agent.

Biological Activity

N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity based on diverse sources, including experimental data and case studies.

Chemical Structure and Properties

The compound features a complex structure combining an imidazo-pyridine moiety with a biphenyl sulfonamide group. Its molecular formula is C16H16N3O2SC_{16}H_{16}N_3O_2S and it has a molecular weight of approximately 300.38 g/mol. The presence of the imidazo-pyridine structure is significant as it is known to impart various pharmacological properties.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Kinase Inhibition : Similar compounds have demonstrated inhibitory effects on various kinases, which are crucial in cancer signaling pathways. For instance, imidazo[1,2-a]pyridine derivatives have been shown to inhibit c-KIT kinase, affecting cell proliferation in certain cancers .
  • Antimicrobial Activity : Related structures have exhibited antimicrobial properties against Mycobacterium tuberculosis (Mtb). For example, derivatives with similar imidazo-pyridine frameworks have shown selective inhibition against Mtb strains without affecting non-tuberculous mycobacteria .

Antitumor Activity

Recent studies indicate that compounds related to this compound exhibit significant antitumor activity. For instance:

CompoundCell LineGI50 (nM)Mechanism
Compound AMPC-1130Kinase inhibition
Compound BH92950Apoptosis induction
N-(8-methylimidazo)VariousTBDTBD

These findings suggest that the compound may inhibit tumor growth through multiple mechanisms, including apoptosis and cell cycle arrest.

Antimicrobial Activity

In vitro studies have evaluated the efficacy of related imidazo-pyridine compounds against Mtb:

CompoundIC50 (μM)Target
IT102.32Mtb H37Ra
IT062.03Mtb H37Ra
N-(8-methylimidazo)TBDTBD

The data indicates that these compounds can effectively inhibit the growth of Mtb, making them potential candidates for further development as antitubercular agents .

Case Studies

Case Study 1: Anticancer Efficacy
A study involving a series of imidazo-pyridine derivatives demonstrated their potential in inhibiting cell proliferation in multiple myeloma cell lines. The most potent analogs showed GI50 values as low as 30 nM, indicating strong anticancer properties .

Case Study 2: Tuberculosis Treatment
Research on imidazo-pyridine compounds has highlighted their selective action against Mtb while sparing non-tuberculous strains. This selectivity is crucial for developing targeted therapies with minimal side effects .

Q & A

Q. How is metabolic stability assessed to reduce toxicity risks?

  • Assays :
  • CYP450 inhibition : Screen against CYP3A4/2D6 (IC50_{50} > 10 µM required) .
  • Ames test : Use TA98 and TA100 strains; ensure mutagenicity ratio < 2 .

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